![molecular formula C22H18N2O6S B11479377 8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11479377.png)

8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

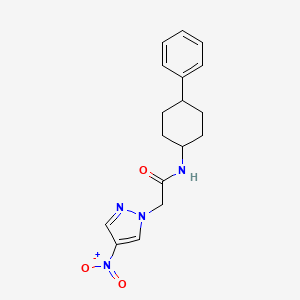

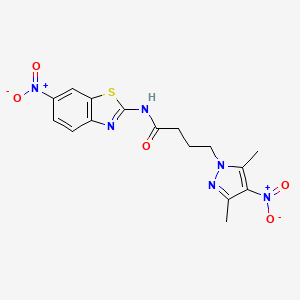

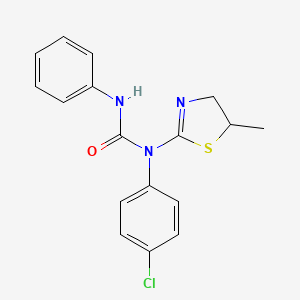

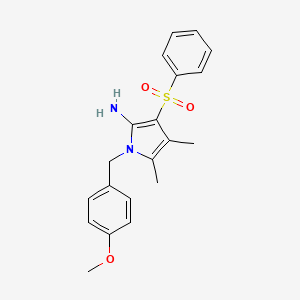

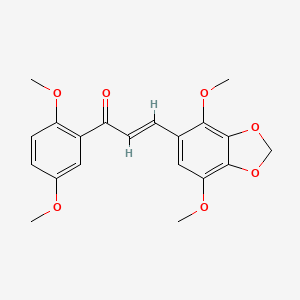

8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxy group, a nitrodibenzo[b,d]furan moiety, and a tetrahydroquinoline core, making it a subject of interest in various fields of chemistry and biology.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Methoxy-1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydrochinolin umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Der Prozess beinhaltet im Allgemeinen:

Bildung der Nitrodibenzo[b,d]furan-Einheit: Dieser Schritt beinhaltet die Nitrierung von Dibenzofuran, gefolgt von einer Sulfonierung, um die Sulfonylgruppe einzuführen.

Synthese des Tetrahydrochinolin-Kerns: Dies kann durch eine Pictet-Spengler-Reaktion erreicht werden, bei der ein Aldehyd oder Keton mit einem Amin in Gegenwart eines Säure-Katalysators reagiert.

Kopplung der beiden Fragmente: Der letzte Schritt beinhaltet die Kupplung der Nitrodibenzo[b,d]furan-Einheit mit dem Tetrahydrochinolin-Kern unter geeigneten Bedingungen, wie z. B. unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute, Reinheit und Kosteneffizienz. Dies kann kontinuierliche Flussreaktoren, automatisierte Synthese und fortschrittliche Reinigungstechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Methoxy-1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydrochinolin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oder weiter zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Nitrogruppe kann unter Hydrierungsbedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Sulfonylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Zinn(II)-chlorid (SnCl2) in Salzsäure.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, aminierte und substituierte Derivate der ursprünglichen Verbindung, die jeweils potenziell einzigartige Eigenschaften und Anwendungen haben.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydrochinolin wurde für verschiedene wissenschaftliche Forschungsanwendungen untersucht:

Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.

Industrie: Verwendung bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen oder photophysikalischen Eigenschaften.

Wirkmechanismus

Der Mechanismus, durch den 8-Methoxy-1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydrochinolin seine Wirkungen ausübt, erfolgt in erster Linie durch die Hemmung von LDHA. Dieses Enzym spielt eine entscheidende Rolle bei der Umwandlung von Lactat zu Pyruvat, einem wichtigen Schritt in der Glykolyse. Durch die Bindung an eine allosterische Stelle an LDHA stört die Verbindung die Aktivität des Enzyms, was zu einer verringerten Glykolyse und einem reduzierten Tumorwachstum führt .

Wissenschaftliche Forschungsanwendungen

8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been explored for various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: Used in the development of novel materials with specific electronic or photophysical properties.

Wirkmechanismus

The mechanism by which 8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline exerts its effects is primarily through the inhibition of LDHA. This enzyme plays a crucial role in the conversion of lactate to pyruvate, a key step in glycolysis. By binding to an allosteric site on LDHA, the compound disrupts its activity, leading to reduced glycolysis and tumor growth .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-Hydroxy-N-(3-{[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]amino}phenyl)-cyclopropancarboxamid: Ein weiterer LDHA-Inhibitor mit einem ähnlichen Dibenzofuran-Kern.

2-(4-Nitrophenyl)benzofuran: Eine Verbindung mit einer Benzofuran-Einheit, die in der photochemischen Synthese verwendet wird.

Einzigartigkeit

Was 8-Methoxy-1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydrochinolin auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die eine spezifische inhibitorische Aktivität gegen LDHA verleihen. Dies macht sie zu einem wertvollen Werkzeug in der Krebsforschung und für potenzielle therapeutische Anwendungen.

Eigenschaften

Molekularformel |

C22H18N2O6S |

|---|---|

Molekulargewicht |

438.5 g/mol |

IUPAC-Name |

8-methoxy-1-(7-nitrodibenzofuran-2-yl)sulfonyl-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C22H18N2O6S/c1-29-20-6-2-4-14-5-3-11-23(22(14)20)31(27,28)16-8-10-19-18(13-16)17-9-7-15(24(25)26)12-21(17)30-19/h2,4,6-10,12-13H,3,5,11H2,1H3 |

InChI-Schlüssel |

MDOJDTLSEHURJM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1N(CCC2)S(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[6-(3-fluoro-4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate](/img/structure/B11479295.png)

![N-11H-dibenzo[b,e][1,4]dioxepin-2-yl-1-naphthamide](/img/structure/B11479309.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11479315.png)

![8-(4-fluorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11479333.png)

![1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester](/img/structure/B11479339.png)

![3-Bromo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B11479344.png)

![N-[2-({[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11479351.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11479359.png)

![12-bromo-11,13-dimethyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11479372.png)